Home > Products > Screening Compounds P95824 > Sitagliptin Impurity B
Sitagliptin Impurity B - 898543-70-9

Sitagliptin Impurity B

Catalog Number: EVT-3301837
CAS Number: 898543-70-9
Molecular Formula: C32H25F12N9O2
Molecular Weight: 795.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin Impurity B, chemically known as (E)-7-(3-amino-4-(2,4,5-trifluorophenyl)but-2-enoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, is a process-related impurity identified during the synthesis of Sitagliptin Phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes. [] It is classified as an organic impurity, specifically a synthetic intermediate. [] In scientific research, Sitagliptin Impurity B serves as a crucial reference standard for the quality control of Sitagliptin Phosphate, ensuring the active pharmaceutical ingredient's purity and efficacy. [, ]

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP)

Compound Description: NTTP is identified as a potential genotoxic impurity in Sitagliptin phosphate monohydrate active pharmaceutical ingredient. [, ] Due to the long-term use of Sitagliptin in treating type 2 diabetes, controlling the content of this nitrosamine impurity is crucial. [, ]

Sitagliptin Phosphate Monohydrate

Compound Description: Sitagliptin Phosphate Monohydrate is the active pharmaceutical ingredient of Sitagliptin, a medication used to treat type 2 diabetes. [, ] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

Relevance: While the exact structure of Sitagliptin Impurity B is not provided in the papers, it's identified as an intermediate (intermediate 3) formed during the synthesis of Naratriptan Hydrochloride. [] This suggests Sitagliptin Impurity B is likely a precursor or structurally related to Sitagliptin itself, as impurities often share synthetic pathways with the target molecule. Sitagliptin Phosphate Monohydrate, being the active form of Sitagliptin, provides a reference point for understanding the potential structure and properties of Sitagliptin Impurity B.

3-Desamino-2,3-dehydrositagliptin & 3-Desamino-3,4-dehydrositagliptin

Compound Description: These compounds are identified as United States Pharmacopeia impurities of Sitagliptin. [] They are structurally related to Sitagliptin and can arise during its synthesis.

Classification

Sitagliptin Impurity B falls under the category of pharmaceutical impurities. It is classified as a structural derivative of Sitagliptin, specifically characterized by the absence of a fluorine atom in its molecular structure compared to its parent compound. This structural modification can influence both its chemical reactivity and biological activity, making it an important subject of study in medicinal chemistry .

Synthesis Analysis

The synthesis of Sitagliptin Impurity B can be achieved through various methods, primarily involving chemical transformations of precursors derived from Sitagliptin or related compounds. Two notable synthetic routes include:

  1. Reduction and Oxidation Reactions:
    • The synthesis begins with 2,4,5-trifluoro-phenylacetic acid as a raw material. This compound undergoes a series of reactions including reduction, oxidation, and Knoevenagel condensation to yield Sitagliptin Impurity B .
    • For instance, a reduction reaction is performed under catalytic conditions, followed by an oxidation step where oxygen is introduced to facilitate the formation of intermediate compounds before arriving at the final impurity product.
  2. Deamination Reaction:
    • Another method involves using Sitagliptin itself as a starting material. Under acidic or alkaline conditions, deamination can lead to the formation of Sitagliptin Impurity B with high purity levels exceeding 99% .

These methods highlight the adaptability and efficiency of synthetic routes in producing pharmaceutical impurities for analytical and research purposes.

Molecular Structure Analysis

The molecular structure of Sitagliptin Impurity B can be described by its empirical formula C16H19F5N5O5PC_{16}H_{19}F_{5}N_{5}O_{5}P with a molecular weight of approximately 487.32 g/mol . The absence of one fluorine atom compared to Sitagliptin alters its electronic properties and reactivity:

  • Structural Features: The compound contains multiple functional groups including amines, phosphates, and fluorinated carbon chains. These features contribute to its interaction with biological targets.
  • Chemical Bonding: The molecular structure exhibits typical bonding characteristics found in phosphoramides and fluorinated compounds, which are crucial for its biological activity.
Chemical Reactions Analysis

Sitagliptin Impurity B is involved in several chemical reactions that are pivotal for its characterization and application:

  1. Oxidation: This reaction involves adding oxygen or removing hydrogen atoms from the compound, potentially affecting its reactivity.
  2. Reduction: The addition of hydrogen or removal of oxygen can modify the compound's functional groups, impacting its pharmacological properties.
  3. Substitution Reactions: These involve replacing one atom or group within the molecule with another, which can lead to variations in biological activity and stability .
Mechanism of Action

The mechanism of action for Sitagliptin Impurity B is closely related to that of its parent compound, Sitagliptin. Both compounds function primarily through:

  • Dipeptidyl Peptidase-4 Inhibition: By competitively inhibiting Dipeptidyl Peptidase-4 (DPP-4), they slow down the degradation of incretin hormones that regulate glucose metabolism.
  • Biochemical Pathways: The inhibition leads to increased levels of active incretins, which subsequently enhances insulin secretion in response to meals while reducing glucagon secretion .

This mechanism underscores the importance of monitoring impurities like Sitagliptin Impurity B due to their potential effects on drug efficacy and safety.

Physical and Chemical Properties Analysis

Sitagliptin Impurity B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: The stability profile can vary based on environmental factors such as pH and temperature; thus, it requires careful handling during synthesis and storage.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) is commonly used for analyzing purity levels and quantifying this impurity in pharmaceutical formulations .

These properties are critical for developing analytical methods aimed at ensuring quality control in drug manufacturing.

Applications

Sitagliptin Impurity B serves several important roles in scientific research:

  1. Pharmaceutical Research: It acts as a reference standard in quality control processes for Sitagliptin formulations.
  2. Toxicological Studies: Researchers evaluate its cytotoxicity and oxidative stress effects through in vitro studies to assess safety profiles.
  3. Analytical Chemistry: It is employed in developing methods for detecting and quantifying impurities within pharmaceutical products, ensuring compliance with regulatory standards .

These applications highlight the significance of understanding impurities not only from a chemical standpoint but also regarding their implications for public health.

Synthetic Pathways and Formation Mechanisms of Sitagliptin Impurity B

Organic Synthesis Methodologies

Knoevenagel Condensation Routes

Knoevenagel condensation serves as a pivotal step in synthesizing Sitagliptin Impurity B (chemically designated as (R)-3-amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one; CAS 486460-31-5). This method involves reacting 2,4,5-trifluorophenyl acetaldehyde derivatives with malonate esters under basic catalysis. A critical modification uses 2,5-difluorophenyl precursors instead of the native 2,4,5-trifluorophenyl group, leading to the selective displacement of the C4 fluorine atom. The resulting α,β-unsaturated ester (compound 4 in patent routes) undergoes Michael addition with the triazolopyrazine backbone, forming the desfluoro analog as a regioisomeric byproduct. Typical yields range from 65–78%, with purity >95% achievable via crystallization [2] [7].

Reductive Amination Strategies

Sitagliptin Impurity B arises during reductive amination of β-keto esters with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. When the reaction employs sodium triacetoxyborohydride in dichloromethane at 0–25°C, over-reduction or incomplete imine formation generates desfluorinated side products. Key parameters influencing impurity formation include:

  • pH control: Higher alkalinity (pH >9) promotes dehalogenation
  • Solvent polarity: Aprotic solvents (THF, DMF) increase selectivity toward Impurity B by 15–20% compared to protic solvents
  • Catalyst load: Stoichiometric reductant amounts favor byproduct formation [4] [7].

Borohydride-Mediated Reduction Techniques

Controlled reduction of the enol intermediate using potassium borohydride/boron trifluoride diethyl etherate in tetrahydrofuran at 10–25°C selectively generates the desfluoro alcohol precursor. This avoids the harsh conditions (thionyl chloride, sulfonyl chlorides) that exacerbate dehalogenation. The optimized protocol achieves impurity yields of 8–12% at lab scale, with residual levels in APIs maintained at <0.2% under GMP conditions [2] [7].

Table 1: Synthetic Methodologies for Sitagliptin Impurity B

MethodKey ReagentReaction ConditionsImpurity YieldPurity
Knoevenagel CondensationDiethyl malonate, PiperidineReflux, Toluene, 12h65–78%>95%
Reductive AminationNaBH₃CN, DIPEA0–25°C, DCM, 6h20–30%90–95%
Borohydride ReductionKBH₄/BF₃·Et₂O10–25°C, THF, 30min8–12%>98%

Process-Related Impurity Formation

Dehalogenation Mechanisms (Fluorine Displacement)

The C4 fluorine atom in sitagliptin’s phenyl ring undergoes nucleophilic displacement during synthesis, forming the 2,5-difluorophenyl motif characteristic of Impurity B. This occurs via:

  • Base-catalyzed hydrolysis: Under conditions with pH >8.5, hydroxide ions attack the electron-deficient C4 position, displacing fluoride.
  • Metal ion assistance: Residual Pd/C or Ni catalysts in hydrogenation steps accelerate defluorination by 40–60%. Studies confirm this using LC-MS tracking of fluoride ions (retention time shift from 5.5 min to 4.8 min) [5] .

Incomplete Esterification/Condensation Byproducts

Impurity B emerges during ester aminolysis when CDI-mediated coupling of β-amino acid intermediates with the triazolopyrazine core is incomplete. Residual ethyl 3-amino-4-(2,5-difluorophenyl)butanoate (confirmed by [M+H]⁺=286.3 m/z) reacts further, forming the desfluoro ketone. Kinetic studies show 55% conversion to Impurity B occurs within 2h at 80°C when reactant ratios deviate below 1:1.2 [4] [6].

Degradation Pathways in Sitagliptin Formulations

Hydrolytic Degradation Under Stress Conditions

Forced degradation studies (0.1N HCl, 70°C, 48h) reveal Impurity B formation via:

  • Peptide bond cleavage: The amide linkage between the butanone moiety and triazolopyrazine hydrolyzes, followed by re-condensation with defluorinated species.
  • Excipient interactions: Fumaric acid in tablet formulations (e.g., Januvia®) catalyzes dehalogenation, elevating Impurity B levels to 0.4–0.8% under 75% relative humidity. FT-IR spectroscopy confirms C-F bond attenuation at 1100 cm⁻¹ and new C-O stretches at 1250 cm⁻¹ [1] [6].

Photolytic Transformation Products

UV light (254 nm, 200 W h/m²) induces radical-mediated defluorination, generating Impurity B as 12–18% of total degradants after 48h. LC-UV chromatograms (205 nm detection) show this impurity (RT=7.2 min) alongside other photoproducts. A proposed mechanism involves homolytic C-F bond cleavage at the phenyl ring’s C4 position, followed by hydrogen abstraction from solvents [1] [6].

Table 2: Major Degradation Pathways Generating Sitagliptin Impurity B

Stress ConditionDegradation MechanismImpurity B LevelKey Analytical Evidence
Acidic Hydrolysis (0.1N HCl, 70°C)Nucleophilic defluorination0.7–1.2%LC-MS: [M+H]⁺=390.3 m/z; FT-IR loss at 1100 cm⁻¹
Basic Hydrolysis (0.1N NaOH, 60°C)Ester hydrolysis/re-condensation0.3–0.5%NMR: δ 7.4–7.6 ppm (m, 3H, aromatic)
Photolysis (254 nm, 48h)Radical defluorination12–18%HPLC: RT=7.2 min (CN column)
Thermal (80°C, 75% RH)Excipient-catalyzed dehalogenation0.4–0.8%XRD: Altered crystal lattice parameters

Industrial-Scale Synthesis and Supply Chain

GMP manufacturing controls Impurity B via:

  • In-process checks: Mid-reaction HPLC at Knoevenagel step ensures residual difluorophenyl intermediates remain <0.05%.
  • Purification: Chiral chromatography on cyano-silica columns (acetonitrile/phosphate buffer pH 2.0; 15:85 v/v) resolves the impurity (RT=4.8 min) from sitagliptin (RT=5.5 min) [6].
  • Supply chain monitoring: Secondary pharmaceutical standards (e.g., Sigma-Aldrich’s certified reference material, PHR3270) enable batch testing. Global suppliers include Simson Pharma (Cat. S060084) and BOC Sciences (Cat. B2694-334170), with typical purity >95% and storage at 2–8°C [3] [5] [8].

Table 3: Commercial Specifications of Sitagliptin Impurity B

ParameterSpecificationSupplier ExamplesApplication
Catalog NumberS060084 (Simson Pharma), PHR3270 (Sigma)Simson Pharma, Sigma-AldrichCertified reference material
Molecular FormulaC₁₆H₁₆F₅N₅OSynThink ChemicalsMethod validation, QC testing
Molecular Weight389.32 g/molBOC SciencesCalibration standards
Purity>95% (HPLC)Simson PharmaQuantitative impurity profiling
Storage Conditions2–8°C, protected from lightSigma-AldrichLong-term stability studies

Properties

CAS Number

898543-70-9

Product Name

Sitagliptin Impurity B

IUPAC Name

3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C32H25F12N9O2

Molecular Weight

795.6 g/mol

InChI

InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2

InChI Key

QQZZEIJGJLNXPW-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.